molecular formula C15H25BN2O3 B1447118 4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid CAS No. 1704063-50-2

4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid

Cat. No. B1447118
M. Wt: 292.18 g/mol
InChI Key: UNPDYZCASKNTGA-UHFFFAOYSA-N
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Description

4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid, also known as EPB, is a boronic acid derivative . It has a molecular weight of 292.18 g/mol. This compound has found numerous applications in the field of chemical and biological research.


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . The preparation of compounds with this chemical group is relatively simple and well known .


Molecular Structure Analysis

The molecular formula of 4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid is C15H25BN2O3. The average mass is 292.182 Da .

Scientific Research Applications

Analytical Methods for Antioxidant Activity

The study of antioxidants is crucial across fields from food engineering to medicine. Various tests, including ORAC, HORAC, TRAP, and TOSC, are used to determine antioxidant activity. These tests, based on hydrogen atom transfer or electron transfer, rely on spectrophotometry to assess the kinetics or equilibrium state. Such assays have been applied successfully in analyzing antioxidants and determining the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Electrochemical Biosensors Based on Phenylboronic Acid

Phenylboronic acid (PBA) and its derivatives are recognized for selectively binding 1,2- and 1,3-diols, forming negatively charged boronate esters in neutral aqueous media. This property is leveraged to construct electrochemical glucose sensors. Additionally, PBA-modified electrodes have been utilized to detect various compounds, including hydroxy acids, fluoride ions, and glycoproteins like glycated hemoglobin, showcasing the potential for monitoring blood glucose levels over extended periods (Anzai, 2016).

pH- and Sugar-Sensitive Layer-by-Layer Films for Drug Delivery

Layer-by-layer (LbL) films and microcapsules responsive to pH and sugar changes are under exploration for drug delivery applications. These structures are designed for targeted delivery, including to the gastrointestinal tract, tumor cells, and inflamed tissues. Moreover, LbL films and microcapsules sensitive to glucose are being developed for potential use in artificial pancreases, employing glucose oxidase, lectin, and phenylboronic acid for glucose-sensitive construction. These advancements offer significant potential in improving drug delivery systems and diabetes management (Sato et al., 2011).

Safety And Hazards

The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed . It is advised not to eat, drink, or smoke when using this product, and to wash hands and face thoroughly after handling .

properties

IUPAC Name

[4-[3-(4-ethylpiperazin-1-yl)propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O3/c1-2-17-9-11-18(12-10-17)8-3-13-21-15-6-4-14(5-7-15)16(19)20/h4-7,19-20H,2-3,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPDYZCASKNTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCCN2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193076
Record name B-[4-[3-(4-Ethyl-1-piperazinyl)propoxy]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-Ethylpiperazin-1-yl)propoxy)phenylboronic acid

CAS RN

1704063-50-2
Record name B-[4-[3-(4-Ethyl-1-piperazinyl)propoxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[3-(4-Ethyl-1-piperazinyl)propoxy]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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